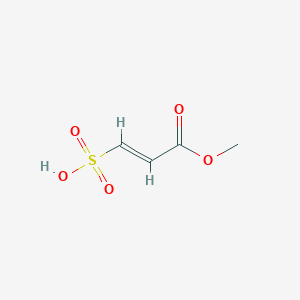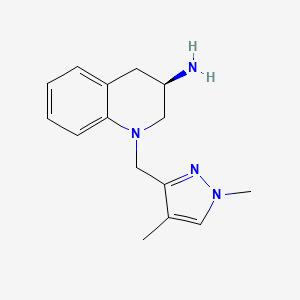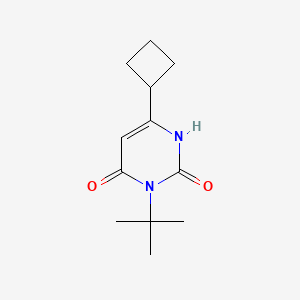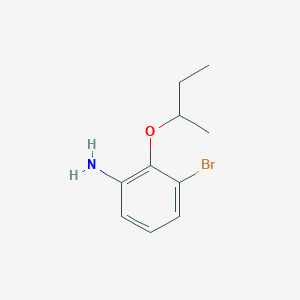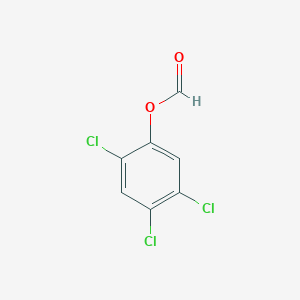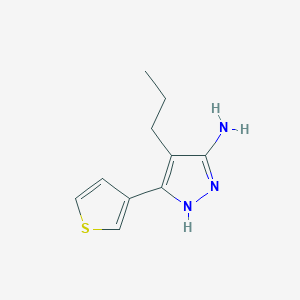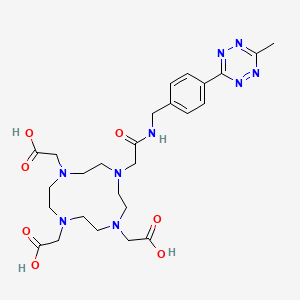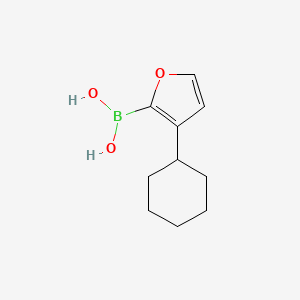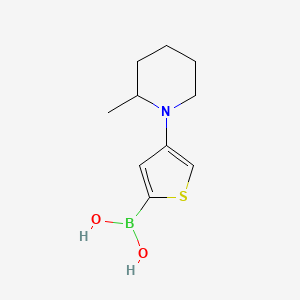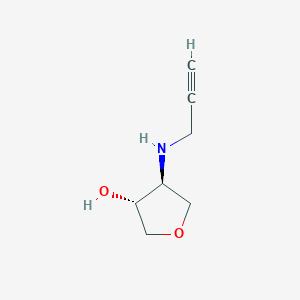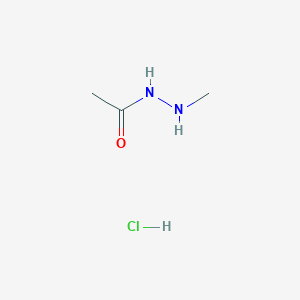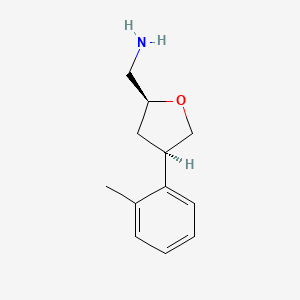
Ethyl N,N,N',N'-tetramethyldiamidophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N,N,N’,N’-tetramethyldiamidophosphate is an organic compound known for its unique chemical structure and properties. It is widely used in various scientific research fields due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N,N,N’,N’-tetramethyldiamidophosphate typically involves the reaction of ethyl phosphate with N,N,N’,N’-tetramethyldiamidophosphate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of Ethyl N,N,N’,N’-tetramethyldiamidophosphate involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N,N,N’,N’-tetramethyldiamidophosphate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Ethyl N,N,N’,N’-tetramethyldiamidophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl N,N,N’,N’-tetramethyldiamidophosphate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and facilitating various chemical reactions. The exact pathways depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Ethyl N,N,N’,N’-tetramethyldiamidophosphate can be compared with other similar compounds such as:
N,N,N’,N’-Tetramethylethylenediamine: Known for its use as a ligand in coordination chemistry.
Triethylenetetramine: Used in similar applications but with different reactivity and properties.
Tetraacetylethylenediamine: Used in different industrial applications with distinct chemical behavior.
Ethyl N,N,N’,N’-tetramethyldiamidophosphate stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
2404-65-1 |
|---|---|
Molekularformel |
C6H17N2O2P |
Molekulargewicht |
180.19 g/mol |
IUPAC-Name |
N-[dimethylamino(ethoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C6H17N2O2P/c1-6-10-11(9,7(2)3)8(4)5/h6H2,1-5H3 |
InChI-Schlüssel |
WOQVAMZDMJUHGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B13345722.png)
